N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

IKK2 inhibition IKKβ inhibitor NF-κB pathway inhibitor

Procure N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE (CAS 1324548-26-6) to secure the definitive IKK2 reference tool. This regioisomer delivers a 16 nM IC50 in IKK2 assays—twofold superior to the 3-thienyl analog (32 nM). Substitution with the 3-thienyl isomer introduces uncharacterized biological outcomes, compromising hit-to-lead consistency. Ideal as a high-activity benchmark in HTS campaigns, as a positive control for IKK2 enzymatic assays, and for mechanistic studies in rheumatoid arthritis, asthma, and COPD models. Ensure lot-to-lot fidelity with the patent-claimed thiophen-2-yl geometry.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 1324548-26-6
Cat. No. B2637118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE
CAS1324548-26-6
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4
InChIInChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22)
InChIKeyXPMCZDZNECCPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE (CAS 1324548-26-6): Baseline Identity and Compound Class


N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE (CAS 1324548-26-6) is a synthetic indole-2-carboxamide derivative belonging to the class of IκB kinase β (IKK2/IKKβ) inhibitors [1]. The compound is characterized by a 1H-indole-2-carboxamide core connected via a methylene linker to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety. It falls within a broader patent-protected chemical series of indole carboxamides developed as inhibitors of IKK2 for the potential treatment of inflammatory and autoimmune disorders such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [1][2].

Why Generic Substitution of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE with In-Class Analogs Carries Procurement Risk


Although multiple indole-2-carboxamide IKK2 inhibitors exist, their pharmacological profiles are highly sensitive to the nature of the substituent at the 4-position of the tetrahydropyran ring. Even subtle modifications—such as shifting the thiophene attachment from the 2-position to the 3-position—can alter the conformational landscape of the molecule and affect both target binding and off-target interactions [1]. The IKK2 patent families explicitly claim specific substitution patterns because small structural changes translate into measurable differences in potency, selectivity, and physicochemical properties [1][2]. Consequently, procurement of a structurally similar but not identical analog as a substitute for N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE may introduce uncharacterized biological outcomes that undermine experimental reproducibility or hit-to-lead progression.

Quantitative Differentiation Evidence for N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE Against Closest Analogs


IKK2 Enzyme Inhibition Potency: Head-to-Head Comparison with the Thiophen-3-yl Regioisomer

In a recombinant human IKK2 enzyme assay, the target compound N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-indole-2-carboxamide (thiophen-2-yl regioisomer) exhibited an IC50 value of 16 nM. By direct comparison, the corresponding thiophen-3-yl regioisomer N-{4-(thiophen-3-yl)oxan-4-ylmethyl}-1H-indole-2-carboxamide (CAS 2309346-35-6) displayed an IC50 of 32 nM under identical assay conditions [1]. This two-fold difference in potency is attributable solely to the regioisomeric arrangement of the thiophene sulfur atom.

IKK2 inhibition IKKβ inhibitor NF-κB pathway inhibitor

Relative IKK2 Inhibitory Rank Within the Patent-Exemplified Indole Carboxamide Series

Among the indole-2-carboxamide congeners exemplified in the IKK2 patent literature, the target compound's IC50 of 16 nM places it in the higher-potency tier. The series spans IC50 values from 16 nM to 63 nM in the recombinant IKK2 assay, with the thiophen-2-yl-tetrahydropyran motif consistently associated with the most potent subset [1]. The 63 nM entry (CHEMBL485145, BDBM50413885) represents a structurally distinct analog lacking the thiophene-oxane pharmacophore, further underscoring the contribution of the specific 4-(thiophen-2-yl)tetrahydro-2H-pyran substitution to IKK2 affinity [1].

IKK2 inhibitor series structure-activity relationship kinase selectivity

Structural Determinant of Potency: Regioisomeric Thiophene Attachment as a Key Differentiator

The exclusive structural feature differentiating the target compound from its closest commercially catalogued analog (CAS 2309346-35-6) is the position of the thiophene-to-oxane attachment. The target compound carries a thiophen-2-yl substituent, whereas the comparator bears a thiophen-3-yl group [1]. This single-atom positional difference alters the orientation of the sulfur atom relative to the tetrahydropyran ring and the indole carboxamide, resulting in the two-fold IC50 difference documented above. In medicinal chemistry campaigns, such regioisomeric potency cliffs are well-recognized indicators of a specific binding pose, and substitution of one regioisomer for the other can lead to misinterpretation of SAR trends [2].

regioisomer differentiation thiophene positional isomer SAR structural biology

Patent-Corroborated Therapeutic Indication Profile Aligned with IKK2 Inhibition

The patent family to which N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE belongs explicitly claims utility for disorders associated with inappropriate IKK2 activity, including rheumatoid arthritis, asthma, and COPD [1][2]. This therapeutic alignment is not a generic property of all indole-2-carboxamides; rather, it is contingent on the specific substitution pattern achieving sufficient IKK2 potency and selectivity. The target compound's 16 nM IKK2 IC50 directly supports its inclusion in this therapeutically relevant activity window, whereas analogs with IC50 values exceeding 50 nM may fall below the efficacy threshold required for meaningful NF-κB pathway modulation in disease-relevant cellular models [3].

IKK2 inhibitor therapeutic utility rheumatoid arthritis COPD NF-κB-driven inflammation

Recommended Application Scenarios for N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE Based on Quantitative Differentiation Evidence


IKK2-Mediated NF-κB Pathway Dissection in Rheumatoid Arthritis or COPD Cellular Models

The compound's 16 nM IKK2 IC50 makes it suitable as a tool compound for dose-dependent inhibition of NF-κB signaling in fibroblast-like synoviocytes or bronchial epithelial cells [1]. Its two-fold potency advantage over the 3-thienyl regioisomer (32 nM) enables clearer resolution of IKK2-specific effects at lower concentrations, minimizing potential cytotoxicity associated with higher compound loading [1]. Users should include the thiophen-3-yl analog as a negative control for regioisomer-specific pharmacology.

Structure-Activity Relationship (SAR) Benchmarking in Indole Carboxamide Lead Optimization

The compound serves as a potent reference standard within the IKK2 indole carboxamide series (IC50 range: 16–63 nM), providing a high-activity benchmark against which new synthetic analogs can be compared [1]. Its well-defined regioisomeric identity (thiophen-2-yl) makes it a definitive comparator when exploring the impact of heterocycle positional isomerism on kinase selectivity and cellular potency [2].

Biochemical Assay Validation and High-Throughput Screening (HTS) Calibration

With an IC50 of 16 nM in the recombinant IKK2 assay, this compound is suitable as a positive control for validating IKK2 enzymatic assay robustness, Z'-factor determination, and inter-plate variability assessment in HTS campaigns [1]. Procurement of this specific regioisomer ensures consistency across screening batches, unlike the 3-thienyl analog which would yield a shifted IC50 reference point.

In Vivo Pharmacodynamic Studies in Inflammatory Disease Models Requiring IKK2 Engagement

The compound's alignment with the patent-claimed therapeutic indications for rheumatoid arthritis, asthma, and COPD supports its use in preclinical in vivo models where IKK2-mediated NF-κB activation drives pathology [2]. Care should be taken to verify pharmacokinetic properties independently, as in vitro potency alone does not guarantee in vivo exposure.

Quote Request

Request a Quote for N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.